molecular formula C6H11N3O6 B149360 (2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid CAS No. 138245-73-5

(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid

Cat. No.: B149360
CAS No.: 138245-73-5
M. Wt: 221.17 g/mol
InChI Key: MHJXKGUVFXJLBQ-MGCNEYSASA-N
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Description

(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid is a modified sugar derivative where the hydroxyl group at the sixth carbon is replaced by an azido group. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid typically involves multiple steps starting from D-galactono-1,4-lactone. One common method includes the following steps :

    Preparation of Methyl 6-azido-6-deoxy-2,34,5-di-O-isopropylidene-D-galactonate: This intermediate is prepared in two steps from D-galactono-1,4-lactone.

    Hydrolysis: The intermediate is hydrolyzed to the corresponding acid.

    Esterification: The acid is esterified with phenol in the presence of dicyclohexylcarbodiimide to give the phenyl ester.

    Hydrogenolysis: The azide function is hydrogenated to yield the hydrochloride derivative of the amino acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized under specific conditions.

    Reduction: The azido group can be reduced to an amino group.

    Substitution: The azido group can participate in substitution reactions, particularly in click chemistry.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the azido group.

    Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the azido group.

Major Products

    Reduction: The major product is 6-amino-6-deoxy-D-galactonic acid.

    Substitution: The major products are triazole derivatives formed through click chemistry.

Scientific Research Applications

(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid has several scientific research applications :

    Chemistry: Used in click chemistry for the synthesis of various compounds.

    Biology: Serves as a substrate to study the activity and specificity of galactosyltransferases and other glycosylation enzymes.

    Medicine: Utilized in the development of novel drugs and therapeutic agents.

    Industry: Employed in the synthesis of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid involves its reactivity due to the azido group. The azido group can participate in click chemistry reactions, forming stable triazole rings. These reactions are bioorthogonal, meaning they do not interfere with natural biological processes, making the compound useful for labeling and modifying biomolecules .

Comparison with Similar Compounds

Similar Compounds

    6-Azido-6-deoxy-D-galactose: Similar structure but lacks the carboxylic acid group.

    6-Amino-6-deoxy-D-galactonic acid: The azido group is replaced by an amino group.

    2-Acetamido-2-deoxy-β-D-glucopyranosyl azide: Another azido sugar derivative.

Uniqueness

(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid is unique due to its combination of the azido group and the carboxylic acid group, which provides distinct reactivity and applications in various fields. Its ability to participate in click chemistry and its bioorthogonal properties make it particularly valuable for scientific research .

Properties

CAS No.

138245-73-5

Molecular Formula

C6H11N3O6

Molecular Weight

221.17 g/mol

IUPAC Name

(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid

InChI

InChI=1S/C6H11N3O6/c7-9-8-1-2(10)3(11)4(12)5(13)6(14)15/h2-5,10-13H,1H2,(H,14,15)/t2-,3+,4+,5-/m1/s1

InChI Key

MHJXKGUVFXJLBQ-MGCNEYSASA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O)N=[N+]=[N-]

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)N=[N+]=[N-]

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)N=[N+]=[N-]

Synonyms

6-AZIDO-6-DEOXY-D-GALACTONICACID

Origin of Product

United States

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